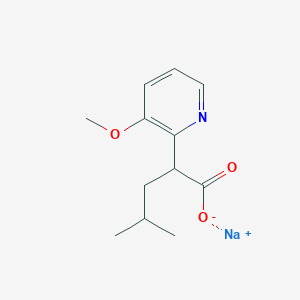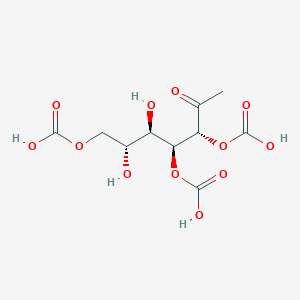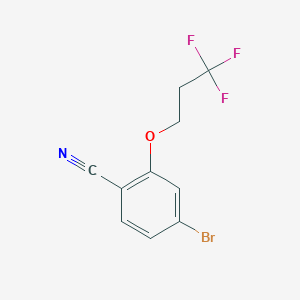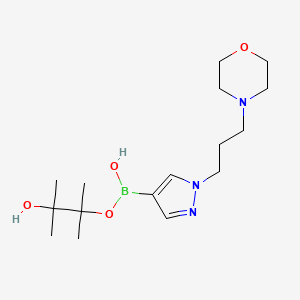
1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester
Descripción general
Descripción
1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester typically involves the reaction of 1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is often carried out under reflux conditions to ensure complete conversion. The product is then purified using techniques such as flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester yields boronic acid, while Suzuki-Miyaura coupling results in the formation of biaryl compounds .
Aplicaciones Científicas De Investigación
1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the morpholinopropyl and pyrazole groups.
Alkylboronic pinacol esters: These compounds share the boronic ester group but differ in the alkyl substituents.
Uniqueness
1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester is unique due to its combination of the morpholinopropyl and pyrazole groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[1-(3-morpholin-4-ylpropyl)pyrazol-4-yl]borinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30BN3O4/c1-15(2,21)16(3,4)24-17(22)14-12-18-20(13-14)7-5-6-19-8-10-23-11-9-19/h12-13,21-22H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEKIVNCYAXJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCCN2CCOCC2)(O)OC(C)(C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



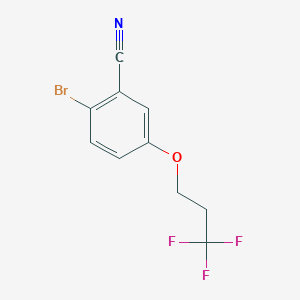

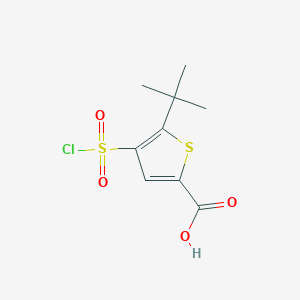
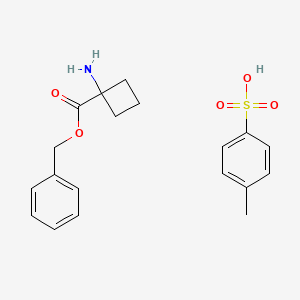
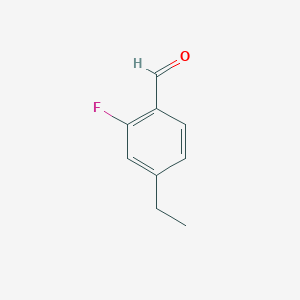


![[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride](/img/structure/B1445895.png)

